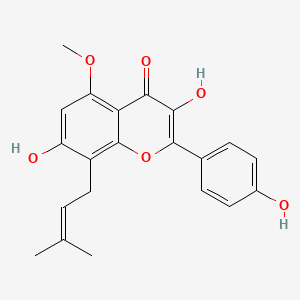

Sophoflavescenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El sofoflavescenol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de los flavonoides.

Medicina: Se ha explorado por su potencial como agente antitumoral y antiinflamatorio.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Mecanismo De Acción

El sofoflavescenol ejerce sus efectos a través de múltiples mecanismos:

Actividad antioxidante: Inhibe la generación de ROS y la producción de óxido nítrico.

Actividad antiinflamatoria: Suprime las vías inflamatorias al inhibir la activación del factor nuclear kappa B.

Actividad citotóxica: Induce apoptosis en las células cancerosas a través de la activación de la caspasa-3.

Inhibición enzimática: Inhibe varias enzimas, incluida la fosfodiesterasa 5, la acetilcolinesterasa y la butirilcolinesterasa.

Análisis Bioquímico

Biochemical Properties

Sophoflavescenol plays a crucial role in various biochemical reactions. It is known to inhibit several key enzymes, including Phosphodiesterase 5 (PDE5), Aldose Reductase (RLAR), Human Recombinant Aldose Reductase (HRAR), Beta-Secretase 1 (BACE1), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). The inhibitory activity of this compound against these enzymes is quantified by its IC50 values, which are 0.013 μM for PDE5, 0.30 μM for RLAR, 0.17 μM for HRAR, 10.98 μM for BACE1, 8.37 μM for AChE, and 8.21 μM for BChE . These interactions highlight the compound’s potential in modulating various biochemical pathways.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has demonstrated cytotoxicity against human leukemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma epithelial (A549) cells . Additionally, this compound inhibits nitric oxide generation and reactive oxygen species (ROS) production in RAW 264.7 cells, contributing to its anti-inflammatory properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a mixed inhibitor of cyclic guanosine monophosphate (cGMP) PDE5, with a Ki value of 0.005 μM . This compound’s inhibitory effects on enzymes such as AChE and BChE are dose-dependent, highlighting its potential in enzyme modulation . Furthermore, the compound’s ability to inhibit BACE1 suggests its role in preventing amyloid-beta formation, which is implicated in Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity against target enzymes in vitro . Long-term studies have shown that this compound can induce apoptosis in HL-60 cells through caspase-3 activation, indicating its potential for sustained antitumor activity . Additionally, its anti-inflammatory effects persist over time, further supporting its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity by inhibiting tumor growth in the LLC tumor model . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that the compound’s efficacy is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE5, RLAR, HRAR, BACE1, AChE, and BChE suggests its role in modulating key metabolic processes . These interactions highlight the compound’s potential in influencing metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and biomolecules, ensuring its efficacy in modulating cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sofoflavescenol se puede sintetizar mediante diversas reacciones químicas que involucran precursores flavonoides. Las rutas sintéticas suelen implicar la prenilación de estructuras de flavonol en condiciones de reacción específicas .

Métodos de producción industrial: La producción industrial de sofoflavescenol implica la extracción y el aislamiento de las raíces de Sophora flavescens. El proceso incluye extracción con disolventes, purificación y cristalización para obtener sofoflavescenol de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El sofoflavescenol experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución: El sofoflavescenol puede experimentar reacciones de sustitución, especialmente en presencia de reactivos específicos.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen hidroperóxido de terc-butilo y óxido nítrico.

Reducción: Los agentes reductores biológicos a menudo están involucrados en estas reacciones.

Sustitución: Se pueden utilizar varios reactivos químicos dependiendo de la sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de sofoflavescenol, que conservan su actividad biológica .

Comparación Con Compuestos Similares

El sofoflavescenol es único entre los flavonoles prenilados debido a sus potentes actividades biológicas y sus propiedades específicas de inhibición enzimática . Compuestos similares incluyen:

Quercetina: Otro flavonol con propiedades antioxidantes y antiinflamatorias.

Kaempferol: Conocido por sus actividades anticancerígenas y antioxidantes.

Luteolina: Exhibe efectos antiinflamatorios y neuroprotectores.

El sofoflavescenol destaca por su inhibición específica de la fosfodiesterasa 5 y sus potentes efectos citotóxicos contra las células cancerosas .

Propiedades

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJAWUWVVHRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)

![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)